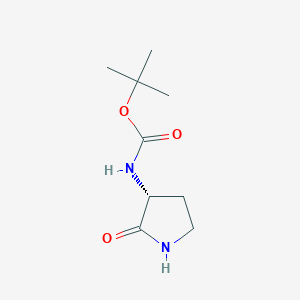

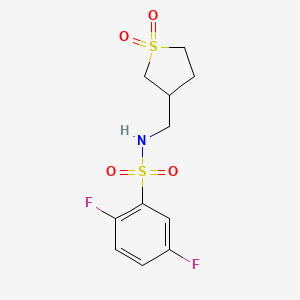

![molecular formula C16H16FN3O2S B3004700 N-(4-fluorobenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide CAS No. 946346-02-7](/img/structure/B3004700.png)

N-(4-fluorobenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-fluorobenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide" is a synthetic molecule that appears to be related to various research efforts in the development of novel therapeutic agents. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups present in the compound suggest it may have biological activity or could serve as a building block in medicinal chemistry.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, starting from simple precursors to more complex structures. For instance, the synthesis of N-(pyridin-4-yl)-(indol-3-yl)alkylamides involved indolization under Fischer conditions, followed by Japp-Klingemann method and amidification . Similarly, the synthesis of thiazolo[3,2-a]pyrimidinones utilized N-aryl-2-chloroacetamides as electrophilic building blocks, leading to the formation of the desired products with the elimination of by-products like aniline . These methods could potentially be adapted for the synthesis of the compound , considering its thiazolo[3,2-a]pyrimidinone core.

Molecular Structure Analysis

The molecular structure of such compounds is often confirmed using analytical and spectral studies, including single-crystal X-ray data . The presence of a thiazolo[3,2-a]pyrimidinone core in the compound suggests a fused heterocyclic system that could contribute to its potential biological activity. The fluorobenzyl moiety is a common substituent in medicinal chemistry, known for its ability to modulate the physicochemical properties of molecules .

Chemical Reactions Analysis

The chemical reactivity of the compound would likely involve the acetamide group and the thiazolopyrimidinone moiety. The acetamide group could undergo amidification reactions, as seen in the synthesis of related compounds . The thiazolopyrimidinone core could participate in electrophilic substitution reactions due to the presence of an activated chloroacetamide group in similar synthetic routes .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are crucial for their potential as drug candidates. The presence of a fluorine atom often increases the lipophilicity and metabolic stability of the molecule . The thiazolopyrimidinone core could contribute to the compound's solubility and overall stability. The specific properties of the compound would need to be determined through experimental studies, including solubility tests, lipophilicity measurements, and stability assays under physiological conditions.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

N-(4-fluorobenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide and its derivatives have been explored for their potential anticancer properties. In a study, 2-(substituted benzylidene)-7-(4-fluorophenyl)-5-(furan-2-yl)-2H-thiazolo[3,2-a]pyrimidin-3(7H)-one derivatives were synthesized and evaluated as anticancer agents. The structure-activity relationship (SAR) study indicated significant anticancer activity in certain derivatives, highlighting the potential of this compound in cancer research (Selvam, Karthick, Palanirajan, & Ali, 2012).

Anti-inflammatory and Analgesic Activities

Several studies have investigated the anti-inflammatory and analgesic activities of derivatives of this compound. One such study synthesized and evaluated thiazolo[3,2-a]pyrimidines for anti-inflammatory and antinociceptive activities. The study found that certain derivatives exhibited significant anti-inflammatory and antinociceptive activities, suggesting their potential for pain management and inflammation treatment (Alam, Khan, Siddiqui, & Ahsan, 2010).

Antimicrobial and Antifungal Studies

In addition to its anti-inflammatory properties, this compound's derivatives have been studied for their antimicrobial and antifungal effects. A study synthesized a series of derivatives and evaluated their in vitro antioxidant, antibacterial, and antifungal activities. This research demonstrates the compound's potential in combating various microbial and fungal infections (Maddila, Damu, Oseghe, Abafe, Rao, & Lavanya, 2012).

Applications in Drug Discovery and Metabolism

The compound's derivatives have been instrumental in the drug discovery process, particularly in understanding drug metabolism and disposition. For instance, 19F-nuclear magnetic resonance (NMR) was used to study the metabolic fate and excretion of related compounds, providing valuable insights for pharmaceutical development (Monteagudo, Pesci, Taliani, Fiore, Petrocchi, Nizi, Rowley, Laufer, & Summa, 2007).

Neuroprotective and CNS Activities

Research into the compound's derivatives has also explored their neuroprotective and central nervous system (CNS) activities. Derivatives of N-(4-fluorobenzyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide have been synthesized and evaluated for their anticonvulsant and antidepressant activities, showing potential for use in treating neurological disorders (Zhang, Wang, Wen, Li, & Quan, 2016).

Eigenschaften

IUPAC Name |

N-[(4-fluorophenyl)methyl]-2-(7-methyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2S/c1-10-6-15(22)20-13(9-23-16(20)19-10)7-14(21)18-8-11-2-4-12(17)5-3-11/h2-6,13H,7-9H2,1H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQCFIABYOEYAQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(CSC2=N1)CC(=O)NCC3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![trans-2-[4-(Trifluoromethyl)phenyl]vinylboronic acid](/img/structure/B3004619.png)

![1-(4-butylphenyl)-4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B3004622.png)

![2-Benzylsulfanyl-3-(3,5-dimethylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B3004625.png)

![N-[3-oxo-2-(thiophene-2-carbonyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B3004628.png)

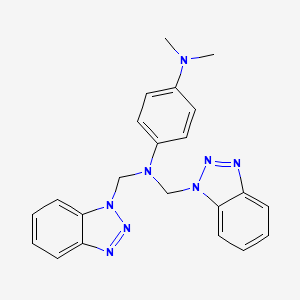

![3-Methoxy-N-methyl-N-[(1-pyrido[3,4-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B3004629.png)

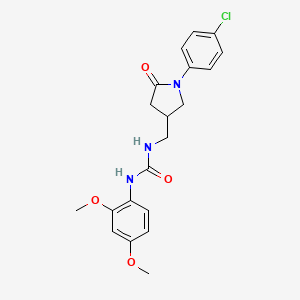

![1-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-4-(2-phenylethyl)[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/no-structure.png)

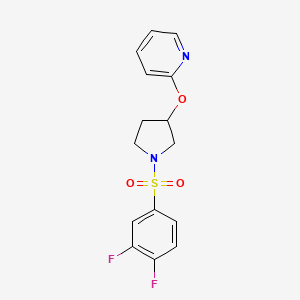

![Tert-butyl (3aR,6aS)-2-[(5-chloropyrazin-2-yl)methyl]-3a-methyl-3,4,6,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-5-carboxylate](/img/structure/B3004636.png)